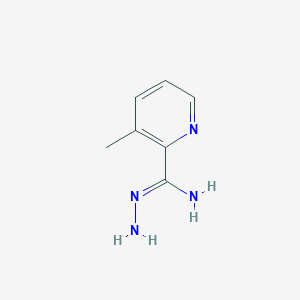

3-Methylpicolinimidohydrazide

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its appearance and state under standard conditions.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity. These properties can often be predicted using computational chemistry.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Hydrazone derivatives synthesized from methyl 4-phenylpicolinoimidate have demonstrated significant antimicrobial properties. These compounds, including those with 3-Methylpicolinimidohydrazide structure, have shown varying degrees of effectiveness against Gram-positive bacteria and tuberculosis-causing bacteria. For instance, one study found that compound 3b exhibited substantial activity against tested Gram-positive bacteria, making it a promising candidate for further optimization in antimicrobial drug development. Similarly, derivatives containing nitrofuran systems displayed notable tuberculostatic activity, highlighting their potential in anti-tuberculosis drug research (Gobis et al., 2022).

Antiproliferative Effects

Research into novel diarylthiosemicarbazide derivatives containing the N-methylpicolinamide moiety has unveiled promising antiproliferative activities against cancer cell lines. Specifically, compounds with halogen substituents exhibited cytotoxicity in low micromolar ranges against various cancer cell lines, including A549, H460, and HT-29. Among these, the compound 7g stood out for its remarkable antiproliferative activity, underscoring the potential of 3-Methylpicolinimidohydrazide derivatives in cancer treatment strategies (Zhai et al., 2013).

Diabetes Management

The interaction of VIVO compounds formed by picolinate ligands, including 3-methylpicolinate, with hemoglobin and red blood cells has been studied for their potential anti-diabetic properties. These studies have explored how such compounds could enhance insulin sensitivity, offering a new avenue for diabetes management. The research indicates that only specific VIVO complexes penetrate the erythrocyte membrane significantly, suggesting that the structural configuration of these compounds, including those related to 3-Methylpicolinimidohydrazide, could influence their efficacy as potential diabetes management options (Sanna et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is typically found in material safety data sheets (MSDS).

Zukünftige Richtungen

This involves identifying areas of further research, such as potential applications of the compound, or modifications that could enhance its properties or reduce its side effects.

Eigenschaften

IUPAC Name |

N'-amino-3-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIPVJRVSCXBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpicolinimidohydrazide | |

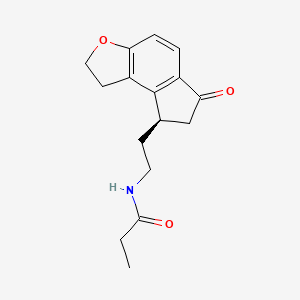

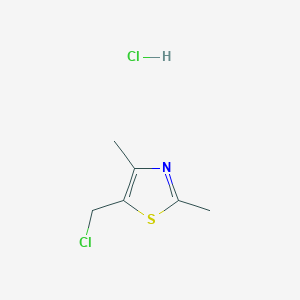

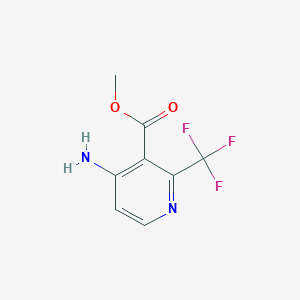

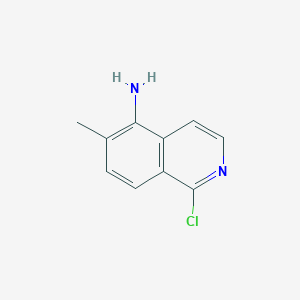

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

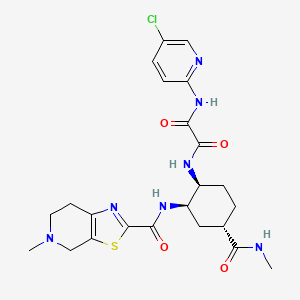

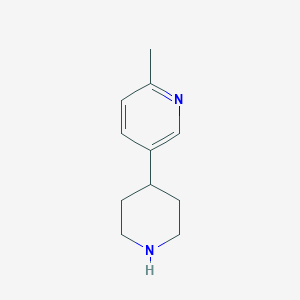

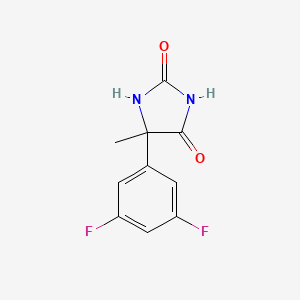

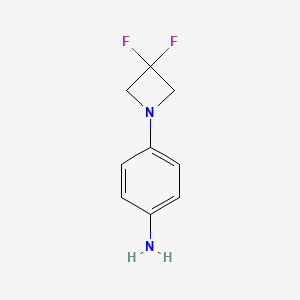

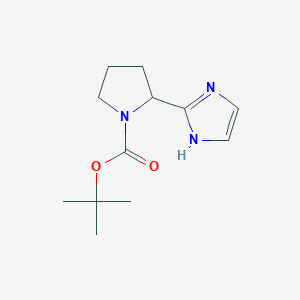

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1429181.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)